Phenazine methosulfate
Overview
Description
5-methylphenazinium methyl sulfate is an azaheterocycle sulfate salt and a member of phenazines.
Used as an electron carrier in place of the flavine enzyme of Warburg in the hexosemonophosphate system and also in the preparation of SUCCINIC DEHYDROGENASE.
Mechanism of Action
Target of Action
Phenazine Methosulfate (PMS) primarily targets the electron transfer process in biochemical reactions . It acts as an electron acceptor and is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Mode of Action
PMS interacts with its targets (NADH and NADPH) through redox reactions . Under anaerobic conditions, NADH reduces PMS to 5,10-dihydro-5-methylphenazine . When oxygen is present, it reacts with 5,10-dihydro-5-methylphenazine to form PMS .
Biochemical Pathways
PMS affects the electron transfer pathways in biochemical reactions . It serves as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts . It is also used in the study of photophosphorylation, redox reactions involving the mitochondrial electron transport chain, and other biological systems .
Pharmacokinetics
It is known that pms is soluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of PMS.
Result of Action
The molecular and cellular effects of PMS’s action are primarily related to its role in electron transfer . By accepting and donating electrons, PMS facilitates various biochemical reactions.
Action Environment
The action of PMS can be influenced by environmental factors. For instance, PMS is photosensitive , meaning its activity can be affected by light exposure. It is also sensitive to oxygen, as oxygen can oxidize the reduced form of PMS . Therefore, the action, efficacy, and stability of PMS can vary depending on the environmental conditions, including light and oxygen levels .
Biochemical Analysis
Biochemical Properties
Phenazine methosulfate acts as an electron acceptor and carrier in enzyme systems. It is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). The oxidized form of this compound is yellow, while the reduced form is colorless . It interacts with enzymes such as succinic dehydrogenase and cytochrome c, facilitating electron transfer in the mitochondrial electron transport chain . This compound is also used in assays as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression . In cancer cells, this compound induces oxidative stress and mitochondrial toxicity, leading to apoptotic cell death . It also affects cellular metabolism by inhibiting oxidative phosphorylation and altering the activity of mitochondrial enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox cycling. It serves as an electron acceptor, being reduced by NADH and NADPH, and subsequently transfers electrons to oxygen, generating reactive oxygen species (ROS) . This redox cycling leads to oxidative stress, which can result in the activation of stress response pathways and changes in gene expression . This compound also interacts with cytochrome c and other components of the electron transport chain, influencing mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Solutions of this compound are stable when frozen and protected from light, but they can decompose when exposed to light, forming products such as pyocyanine . The stability of this compound solutions can be enhanced by the presence of polyvalent cations . Long-term exposure to this compound can lead to sustained oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an electron carrier and facilitate normal cellular processes. At high doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death . Threshold effects have been observed, where low concentrations may have minimal impact, while higher concentrations lead to significant cellular damage .
Metabolic Pathways
This compound is involved in metabolic pathways related to electron transfer and redox reactions. It interacts with enzymes such as NADH dehydrogenase and succinic dehydrogenase, playing a role in the mitochondrial electron transport chain . This compound can also influence metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and cellular respiration .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. It can localize to mitochondria, where it participates in electron transfer reactions . The distribution of this compound within tissues can be influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial function and oxidative phosphorylation . It can also interact with other subcellular compartments, such as the cytosol and plasma membrane, depending on the specific cellular context . The subcellular localization of this compound is influenced by its redox state and interactions with other biomolecules .
Properties
IUPAC Name |
5-methylphenazin-5-ium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJTUSBYWCRBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059783 | |
Record name | Phenazinium, 5-methyl-, methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | N-Methylphenazonium methosulfate | |
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CAS No. |
299-11-6 | |
Record name | Phenazine methosulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylphenazonium methosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine methosulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34661 | |
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Record name | Phenazinium, 5-methyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenazinium, 5-methyl-, methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylphenazinium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.521 | |
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Record name | N-METHYLPHENAZONIUM METHOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3GYQ3401Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
A: Phenazine methosulfate (PMS) primarily acts as an artificial electron carrier in biological redox systems. It interacts with a variety of enzymes, particularly NAD(P)-dependent dehydrogenases, by accepting electrons from the reduced coenzyme NAD(P)H. [, , ] This electron transfer allows the reaction to proceed in the absence of natural electron acceptors like cytochromes. The reduced PMS can then transfer electrons to various artificial electron acceptors like tetrazolium salts, leading to their reduction and often a color change used for detection in assays. [, , ] This property makes PMS a valuable tool in studying dehydrogenase activity and related metabolic pathways. [, , , ]
ANone: this compound has the following characteristics:
- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, PMS is known for its characteristic deep red color upon reduction, which is often utilized in spectrophotometric assays. [, ]
- Light Sensitivity: PMS is sensitive to light and should be stored and handled in the dark to prevent degradation. []
- pH Sensitivity: The optimal pH for PMS activity can vary depending on the specific enzyme system and reaction conditions being studied. [, ]
- Oxygen Interference: Oxygen can interfere with tetrazolium salt reduction in assays using PMS, highlighting the importance of controlling oxygen levels for accurate results. []
ANone: PMS is not a catalyst itself but facilitates enzymatic reactions as an artificial electron carrier. Its applications stem from this property:
- Enzyme Assays: PMS is extensively used in spectrophotometric assays for NAD(P)-dependent dehydrogenases. [, , ] By accepting electrons from NAD(P)H and transferring them to a detectable acceptor like a tetrazolium salt, PMS enables the quantification of enzyme activity. [, ]
- Histochemical Staining: PMS is employed in histochemical staining to visualize the activity and localization of dehydrogenases in tissue sections. [, , ] The choice of electron acceptor, often a tetrazolium salt, influences the staining pattern and should be carefully considered. []
ANone: While the provided research focuses on the application of PMS, it doesn't directly investigate structure-activity relationships. Exploring structural analogs of PMS could be beneficial in understanding the features essential for its electron carrier function and potentially discovering compounds with improved properties like enhanced stability or altered redox potential.
ANone: PMS is generally stable when stored properly, but its formulation can impact its performance in assays. Researchers should be aware of potential issues:
ANone: The provided research primarily focuses on the use of PMS as a tool in biochemical and histochemical studies. It doesn't provide information regarding its pharmaceutical properties, safety, environmental impact, or other aspects related to its potential use as a therapeutic agent.
A: PMS has been a valuable tool in biochemistry for several decades. Early research, dating back to the mid-20th century, highlighted its ability to act as an electron carrier in enzymatic reactions. [, ] Over time, PMS has become a mainstay in studying dehydrogenase activity and has found widespread use in various fields, including enzymology, cell biology, and histochemistry. Its role in facilitating the reduction of tetrazolium salts, leading to detectable color changes, has been instrumental in developing numerous assays and staining techniques. [, , ]
ANone: PMS research has benefited from, and contributed to, various disciplines:
- Biochemistry and Enzymology: PMS has been crucial in characterizing the activity, kinetics, and mechanisms of NAD(P)-dependent dehydrogenases. [, , , , , , ]
- Cell Biology: PMS enables studying metabolic pathways and enzyme localization in cells, providing insights into cellular function and response to stimuli. [, , ]
- Histochemistry and Pathology: PMS-based staining techniques are vital for visualizing enzyme activity in tissue sections, aiding in disease diagnosis and understanding tissue organization. [, , ]
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